6-chloro-N-[2-(5-methylfuran-2-yl)-2-(4-methylpiperazin-1-yl)ethyl]-4-oxo-4H-chromene-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-chloro-N-[2-(5-methylfuran-2-yl)-2-(4-methylpiperazin-1-yl)ethyl]-4-oxo-4H-chromene-2-carboxamide is a synthetic organic compound that belongs to the class of chromene derivatives Chromenes are known for their diverse biological activities, including anti-inflammatory, antioxidant, and anticancer properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-chloro-N-[2-(5-methylfuran-2-yl)-2-(4-methylpiperazin-1-yl)ethyl]-4-oxo-4H-chromene-2-carboxamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the chromene core: This can be achieved through a cyclization reaction involving a suitable phenol derivative and an appropriate aldehyde or ketone under acidic or basic conditions.
Introduction of the chloro group: Chlorination of the chromene core can be performed using reagents such as thionyl chloride or phosphorus pentachloride.
Attachment of the furan and piperazine moieties: This step involves the coupling of the 5-methylfuran-2-yl and 4-methylpiperazin-1-yl groups to the chromene core. This can be achieved through nucleophilic substitution or amide bond formation reactions using reagents like N,N’-dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
6-chloro-N-[2-(5-methylfuran-2-yl)-2-(4-methylpiperazin-1-yl)ethyl]-4-oxo-4H-chromene-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones or other oxidized derivatives.
Reduction: The chromene core can be reduced to form dihydrochromenes.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic or basic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or sodium borohydride (NaBH4) can be employed.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or thiourea under appropriate conditions.
Major Products
Oxidation: Formation of furanones or other oxidized derivatives.
Reduction: Formation of dihydrochromenes.
Substitution: Formation of new derivatives with different functional groups replacing the chloro group.
Scientific Research Applications
6-chloro-N-[2-(5-methylfuran-2-yl)-2-(4-methylpiperazin-1-yl)ethyl]-4-oxo-4H-chromene-2-carboxamide has several potential scientific research applications:
Medicinal Chemistry: It can be explored as a lead compound for the development of new drugs with anti-inflammatory, anticancer, or antimicrobial properties.
Biological Studies: It can be used as a tool compound to study the biological pathways and molecular targets associated with chromene derivatives.
Chemical Biology: It can be employed in chemical biology research to investigate its interactions with biological macromolecules such as proteins and nucleic acids.
Industrial Applications: It may find applications in the development of new materials or as a precursor for the synthesis of other valuable compounds.
Mechanism of Action
The mechanism of action of 6-chloro-N-[2-(5-methylfuran-2-yl)-2-(4-methylpiperazin-1-yl)ethyl]-4-oxo-4H-chromene-2-carboxamide is not fully understood. it is believed to exert its effects through interactions with specific molecular targets and pathways. These may include:
Enzyme Inhibition: Inhibition of key enzymes involved in inflammatory or cancer-related pathways.
Receptor Modulation: Modulation of receptor activity, leading to changes in cellular signaling and function.
DNA Intercalation: Intercalation into DNA, affecting gene expression and cellular processes.
Comparison with Similar Compounds
Similar Compounds
6-chloro-4-oxo-4H-chromene-2-carboxamide: Lacks the furan and piperazine moieties.
N-[2-(5-methylfuran-2-yl)-2-(4-methylpiperazin-1-yl)ethyl]-4-oxo-4H-chromene-2-carboxamide: Lacks the chloro group.
6-chloro-N-[2-(5-methylfuran-2-yl)ethyl]-4-oxo-4H-chromene-2-carboxamide: Lacks the piperazine moiety.
Uniqueness
6-chloro-N-[2-(5-methylfuran-2-yl)-2-(4-methylpiperazin-1-yl)ethyl]-4-oxo-4H-chromene-2-carboxamide is unique due to the presence of all three functional groups: the chloro group, the furan ring, and the piperazine moiety
Properties
Molecular Formula |
C22H24ClN3O4 |
---|---|
Molecular Weight |
429.9 g/mol |
IUPAC Name |
6-chloro-N-[2-(5-methylfuran-2-yl)-2-(4-methylpiperazin-1-yl)ethyl]-4-oxochromene-2-carboxamide |
InChI |
InChI=1S/C22H24ClN3O4/c1-14-3-5-20(29-14)17(26-9-7-25(2)8-10-26)13-24-22(28)21-12-18(27)16-11-15(23)4-6-19(16)30-21/h3-6,11-12,17H,7-10,13H2,1-2H3,(H,24,28) |
InChI Key |
PQIUKZKOFVTAGJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(O1)C(CNC(=O)C2=CC(=O)C3=C(O2)C=CC(=C3)Cl)N4CCN(CC4)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.